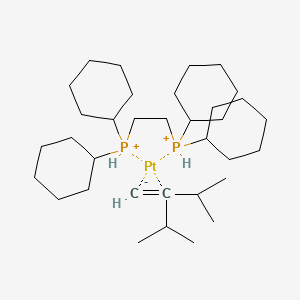

{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0)

説明

特性

分子式 |

C34H65P2Pt+ |

|---|---|

分子量 |

730.9 g/mol |

IUPAC名 |

dicyclohexyl(2-dicyclohexylphosphaniumylethyl)phosphanium;3-methanidylidene-2,4-dimethylpentane;platinum |

InChI |

InChI=1S/C26H48P2.C8H15.Pt/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;1-6(2)8(5)7(3)4;/h23-26H,1-22H2;5-7H,1-4H3;/q;-1;/p+2 |

InChIキー |

RCAMONOVJOKPMV-UHFFFAOYSA-P |

正規SMILES |

CC(C)C(=[CH-])C(C)C.C1CCC(CC1)[PH+](CC[PH+](C2CCCCC2)C3CCCCC3)C4CCCCC4.[Pt] |

製品の起源 |

United States |

準備方法

Common Platinum(II) Precursors:

- Platinum(II) chloride (PtCl₂)

- Platinum(II) acetate (Pt(OAc)₂)

Ligand Preparation

- Bis(dicyclohexylphosphino)ethane (dcype) is used as the diphosphine ligand, known for its bulky, chelating nature that stabilizes low oxidation states of platinum.

- The olefinic ligand, 3-methyl-2-(2-propyl)-1-butene , is prepared separately, often via olefin synthesis routes such as Wittig reactions or hydrocarbon coupling methods, ensuring high purity for subsequent complexation.

Complex Formation via Ligand Coordination

The synthesis involves the coordination of the olefin and phosphine ligands to platinum(II), forming a stable complex:

Pt(II) precursor + dcype + 3-methyl-2-(2-propyl)-1-butene → Platinum(II) complex

This step typically occurs in an inert solvent such as dichloromethane or toluene , under an inert atmosphere (argon or nitrogen) to prevent oxidation.

Reduction to Platinum(0)

The key step involves reducing the platinum(II) complex to platinum(0). This is achieved using a suitable reducing agent such as:

The reduction is performed at low temperature (around 0°C to room temperature) to control the reaction kinetics and prevent over-reduction or decomposition.

Example procedure:

- The platinum(II) complex solution is cooled under inert atmosphere.

- The reducing agent is added slowly with stirring.

- The mixture is allowed to react, often monitored by NMR spectroscopy, until the formation of the platinum(0) complex is confirmed.

Isolation and Purification

Post-reduction, the platinum(0) complex is isolated via filtration or solvent evaporation under inert conditions. Purification may involve:

- Column chromatography on inert supports

- Recrystallization from suitable solvents such as hexanes or toluene

The final product is characterized by NMR, IR, UV-Vis spectroscopy, and X-ray crystallography to confirm the structure and purity.

Reaction Scheme Summary

[PtX₂(L)₂] + NaBH₄ → [Pt(0)(L)₂] + by-products

where X is a halide or acetate, and L represents the olefin and phosphine ligands.

Data and Characterization

| Technique | Purpose | Typical Data |

|---|---|---|

| NMR (¹H, ³¹P) | Confirm ligand coordination and oxidation state | Chemical shifts indicating platinum(0) state, ligand environment |

| IR | Detect ligand vibrations | Characteristic phosphine and olefin stretches |

| UV-Vis | Electronic transitions | Metal-to-ligand charge transfer bands |

| X-ray Crystallography | Structural confirmation | Bond lengths, coordination geometry |

Research Findings and Literature Support

The synthesis method aligns with procedures reported in literature, such as the work by Hackett and Whitesides, where the reduction of platinum(II) complexes with phosphine ligands yields platinum(0) species capable of catalysis and further reactivity studies. Their studies demonstrate that the intermediate platinum(0) complexes are often stabilized by bulky phosphine ligands and can be generated via controlled reduction of platinum(II) precursors.

Summary of Key Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Reducing agent | Sodium trimethoxyborohydride |

| Reaction temperature | 0°C to room temperature |

| Solvent | Dichloromethane, Toluene |

| Inert atmosphere | Argon or Nitrogen |

| Reaction time | 2-24 hours, monitored by NMR |

化学反応の分析

Types of Reactions

{3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) can undergo various types of chemical reactions, including:

Oxidation: The platinum(0) center can be oxidized to higher oxidation states.

Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.

Addition: The compound can participate in addition reactions with small molecules like hydrogen or carbon monoxide.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like oxygen or peroxides, and substituting ligands such as phosphines or alkenes. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield platinum(II) or platinum(IV) complexes, while substitution reactions could produce new organometallic compounds with different ligands.

科学的研究の応用

Chemistry

In chemistry, {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) can be used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology and Medicine

In biology and medicine, organometallic compounds containing platinum are studied for their potential as anticancer agents. The unique coordination environment of platinum can interact with biological molecules, leading to therapeutic effects.

Industry

In industry, such compounds are used in the development of new materials with specific properties, such as conductivity, magnetism, or optical activity. They are also employed in the synthesis of fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) involves the coordination of the platinum center with target molecules. This coordination can alter the electronic and steric properties of the target, facilitating various chemical transformations. Molecular targets include unsaturated hydrocarbons, carbonyl compounds, and biological macromolecules.

類似化合物との比較

Table 1: Comparison of Bisphosphine Ligands in Platinum Complexes

Key Observations:

- Steric Effects: Dcype’s cyclohexyl groups create a rigid, bulky coordination environment, reducing unwanted side reactions (e.g., ligand dissociation) compared to less hindered ligands like 1,2-bis(diethylphosphino)ethane .

- Electronic Effects: Electron-rich bisphosphines (e.g., dcype) stabilize low-oxidation-state metals like Pt(0), whereas electron-withdrawing ligands (e.g., dichlorophosphines) are more common in higher oxidation states (e.g., Pt(II)) .

Olefin Ligand Comparisons

The 3-methyl-2-(2-propyl)-1-butene ligand in the target compound is a branched alkene. Substituting this with simpler olefins (e.g., ethylene or styrene) alters reactivity:

- Branched vs.

- π-Backbonding: Electron-deficient olefins (e.g., acrylonitrile) enhance π-backbonding, whereas the target compound’s alkyl-substituted olefin likely provides weaker metal-to-ligand π-interaction.

Oxidation State Comparisons: Pt(0) vs. Pt(II)

The platinum(II) complex in , [Pt(H₃edbmp)₂]·2H₂O, features phosphonate ligands and a square-planar geometry typical of Pt(II). In contrast, Pt(0) complexes like the target compound adopt trigonal or tetrahedral geometries, enabling oxidative addition reactions critical for catalysis .

Table 2: Pt(0) vs. Pt(II) Complexes

| Property | Pt(0) Complexes (e.g., Target Compound) | Pt(II) Complexes (e.g., [Pt(H₃edbmp)₂]) |

|---|---|---|

| Geometry | Trigonal/Tetrahedral | Square-Planar |

| Reactivity | Oxidative addition, catalytic cycles | Ligand substitution, redox inactivity |

| Ligand Types | Olefins, bisphosphines | Phosphonates, amines, chlorides |

| Stability | Air-sensitive | More air-stable |

| Key Applications | Hydrosilylation, hydrogenation | Anticancer agents, sensors |

Structural and Catalytic Insights

While crystallographic data for the target compound are unavailable, related dcype-Pt(0) complexes exhibit P–Pt–P bond angles near 90°, consistent with trigonal-planar coordination. Catalytic studies of analogous complexes suggest that bulky ligands like dcype suppress metal aggregation but may reduce turnover frequency in hydrogenation reactions .

生物活性

The compound {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0), commonly referred to as a platinum(0) complex, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, cytotoxicity, and therapeutic potential.

- Molecular Formula : CHPPt

- Molecular Weight : 729.88 g/mol

- CAS Number : 111848-52-3

Platinum complexes are known to exert their biological effects primarily through interactions with cellular macromolecules, particularly DNA. The mechanisms include:

- DNA Binding : Platinum compounds can form covalent bonds with DNA, leading to cross-linking that disrupts replication and transcription processes.

- Induction of Apoptosis : The formation of DNA adducts triggers cellular stress responses, leading to programmed cell death (apoptosis).

- Reactive Oxygen Species (ROS) Generation : Some platinum complexes induce oxidative stress, contributing to their cytotoxic effects.

Anticancer Activity

Recent studies have demonstrated that platinum(0) complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, a meta-analysis highlighted that platinum(II) complexes show promising activity against multiple cancer types, including breast and lung cancers .

The compound's efficacy is attributed to its ability to overcome resistance mechanisms often associated with traditional chemotherapy agents like cisplatin.

Antimicrobial Activity

In addition to its anticancer properties, {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) has shown potential antimicrobial activity. A study involving various platinum complexes revealed that many possess significant activity against both bacterial and fungal strains .

| Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 10 |

| Escherichia coli | 20 |

| Candida albicans | 15 |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial therapies.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of various platinum complexes on MCF-7 and A549 cell lines. The results indicated that the tested platinum(0) complex had lower IC50 values compared to traditional agents, suggesting enhanced efficacy .

- Antimicrobial Efficacy Testing : In a high-throughput screening of platinum complexes against pathogenic bacteria and fungi, {3-Methyl-2-(2-propyl)-1-butene}{bis(dicyclohexylphosphino)ethane}platinum(0) was found effective against resistant strains, highlighting its potential in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing the platinum(0) complex with bis(dicyclohexylphosphino)ethane (dcype)?

- Methodological Answer : The complex is typically synthesized via thermolysis of a platinum(II) precursor. For example, cis-[bis(dicyclohexylphosphino)ethane]hydridoneopentyl platinum(II) undergoes thermal decomposition at 80–100°C in benzene to generate the reactive platinum(0) species . Key steps include inert-atmosphere handling (Schlenk techniques), solvent purification, and monitoring reaction progress via P NMR to confirm ligand coordination.

Q. How is the coordination geometry and electronic structure of this platinum(0) complex characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining the square-planar or trigonal-planar geometry of the platinum center. Infrared (IR) spectroscopy identifies ν(Pt–P) stretching modes (450–500 cm), while H and P NMR reveal ligand environment symmetry and spin-spin coupling constants (e.g., ≈ 20–25 Hz) .

Q. What role does the dcype ligand play in stabilizing the platinum(0) center compared to other phosphine ligands?

- Methodological Answer : The dcype ligand’s bulky dicyclohexyl groups provide steric protection, preventing undesired aggregation or oxidation. Comparative studies with 1,2-bis(diphenylphosphino)ethane (dppe) show dcype’s stronger σ-donor and weaker π-acceptor properties, enhancing electron density at the Pt center, as evidenced by cyclic voltammetry (ΔE shifts) .

Advanced Research Questions

Q. How does this platinum(0) complex activate inert C–H bonds in aromatic substrates?

- Methodological Answer : Mechanistic studies (kinetic isotope effects, DFT calculations) suggest oxidative addition of C–H bonds to the Pt(0) center, forming a Pt(II) hydride intermediate. For example, benzene reacts with the complex to yield a σ-arylplatinum(II) species, confirmed by H NMR (δ 5–6 ppm for aromatic protons) and SC-XRD . Steric bulk of dcype directs regioselectivity toward less hindered positions.

Q. What contradictions exist in catalytic performance when comparing dcype-Pt(0) with nickel/dcype systems in cross-coupling reactions?

- Methodological Answer : While dcype enhances nickel-catalyzed Suzuki-Miyaura coupling (75% yield with Ni/dcype vs. <10% with carbene ligands), platinum(0)/dcype shows limited activity in similar conditions. This disparity arises from Pt’s stronger metal–substrate binding, favoring stoichiometric C–H activation over catalytic turnover. GC-MS and kinetic profiling are used to quantify side products (e.g., dehydrogenated byproducts) .

Q. How do electronic modifications of the dcype ligand influence catalytic C–H bond functionalization?

- Methodological Answer : Substituting dicyclohexyl with electron-deficient groups (e.g., p-CF) alters the ligand’s electronic profile, measured via P NMR chemical shifts (Δδ ≈ 5–10 ppm). Modified ligands reduce Pt electron density, slowing oxidative addition but improving reductive elimination rates. Comparative studies using Hammett parameters (σ) correlate ligand electronics with turnover frequencies (TOFs) in arene functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。